

Introduction: The Strategic Importance of 1,6-Dibromo-2-naphthol

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Compound of Interest

Compound Name: **1,6-Dibromo-2-naphthol**

Cat. No.: **B094854**

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1,6-Dibromo-2-naphthol is a halogenated aromatic compound featuring a naphthalene core substituted with two bromine atoms and a hydroxyl group.^[1] While not an end-product itself, it serves as a pivotal synthetic intermediate in the development of more complex molecules, particularly in the pharmaceutical and materials science sectors.^{[2][3]} Its value lies in the differential reactivity of its two bromine substituents, allowing for regioselective transformations. Specifically, the bromine at the 1-position is susceptible to selective removal, providing a clean and efficient route to 6-bromo-2-naphthol, a crucial building block for various bioactive compounds and liquid crystal materials.^{[4][5]} This guide offers a comprehensive overview of its synthesis, properties, reactivity, and applications, providing the technical insights necessary for its effective utilization in a research and development setting.

Physicochemical and Structural Properties

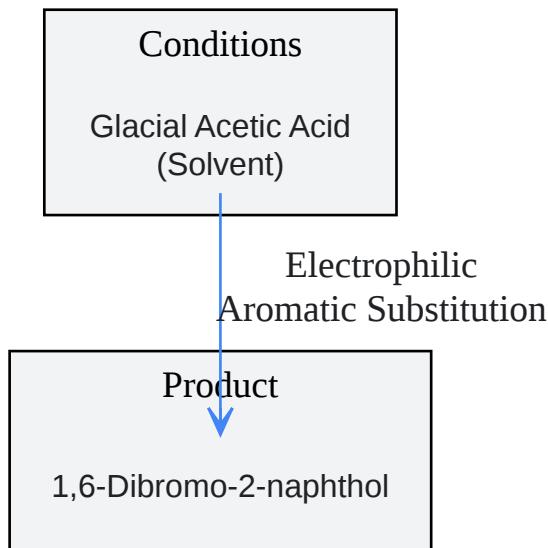
1,6-Dibromo-2-naphthol is typically a pink to light brown crystalline powder at room temperature.^{[6][7]} Its core structure consists of a planar naphthalene ring system, which facilitates intermolecular interactions such as π – π stacking.^[8] The presence of the hydroxyl group imparts polarity and allows for hydrogen bonding, while the bromine atoms enhance its reactivity in certain substitution and coupling reactions.^{[1][8]}

Property	Value	Source(s)
CAS Number	16239-18-2	[6]
Molecular Formula	C ₁₀ H ₆ Br ₂ O	[9]
Molecular Weight	301.96 g/mol	[7]
IUPAC Name	1,6-dibromonaphthalen-2-ol	[7]
Melting Point	105-107 °C	[6] [9] [10]
Boiling Point	368.5±22.0 °C (Predicted)	[6]
Appearance	Pink to purple or light brown powder	[6] [7]
pKa	6.94±0.50 (Predicted)	[6]

Synthesis of 1,6-Dibromo-2-naphthol: Regioselective Bromination

The primary and most direct route to **1,6-Dibromo-2-naphthol** is the electrophilic bromination of 2-naphthol (also known as β -naphthol). The hydroxyl group of 2-naphthol is a powerful activating group, directing electrophilic substitution primarily to the ortho (position 1) and para (position 6, relative to the C1 position) positions. By using two equivalents of bromine, dibromination occurs predictably at these activated sites.

2-Naphthol 2 Br2

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Caption: Synthesis of **1,6-Dibromo-2-naphthol** via bromination of 2-naphthol.

Experimental Protocol: Synthesis from 2-Naphthol

This protocol is adapted from established procedures for the bromination of 2-naphthol, which generates **1,6-dibromo-2-naphthol** as a key intermediate.[4][5]

Materials:

- 2-Naphthol (1 mole equivalent)
- Glacial Acetic Acid
- Bromine (2 mole equivalents)
- Round-bottomed flask
- Dropping funnel
- Reflux condenser

- Magnetic stirrer

Procedure:

- Dissolution: In a round-bottomed flask, dissolve 144 g (1 mole) of 2-naphthol in 400 ml of glacial acetic acid. Gentle warming may be required.[4]
- Bromine Addition: Prepare a solution of 320 g (2 moles) of bromine in 100 ml of glacial acetic acid. Add this solution dropwise to the 2-naphthol solution via a dropping funnel over 15-30 minutes. The reaction is exothermic, and the flask should be shaken or stirred gently throughout the addition.[4]
- Causality Note: The hydroxyl group of 2-naphthol strongly activates the ring towards electrophilic attack. The first bromine atom adds preferentially at the highly reactive C1 position. The second equivalent of bromine then adds to the next most activated position, C6, resulting in the desired 1,6-disubstituted product. Glacial acetic acid serves as a polar solvent that can solvate the ions formed during the reaction.
- Reaction Completion: After the addition is complete, the mixture contains the intermediate **1,6-dibromo-2-naphthol**. This product is often not isolated but is directly used in the subsequent reduction step to form 6-bromo-2-naphthol.[4][11] An improved, patented method involves carrying out the bromination in an organic solvent like perchloroethylene at 40-60°C in the presence of a quaternary ammonium catalyst to enhance regioselectivity and minimize by-products.[2]

Spectroscopic and Structural Characterization

Confirmation of the **1,6-dibromo-2-naphthol** structure relies on standard analytical techniques.

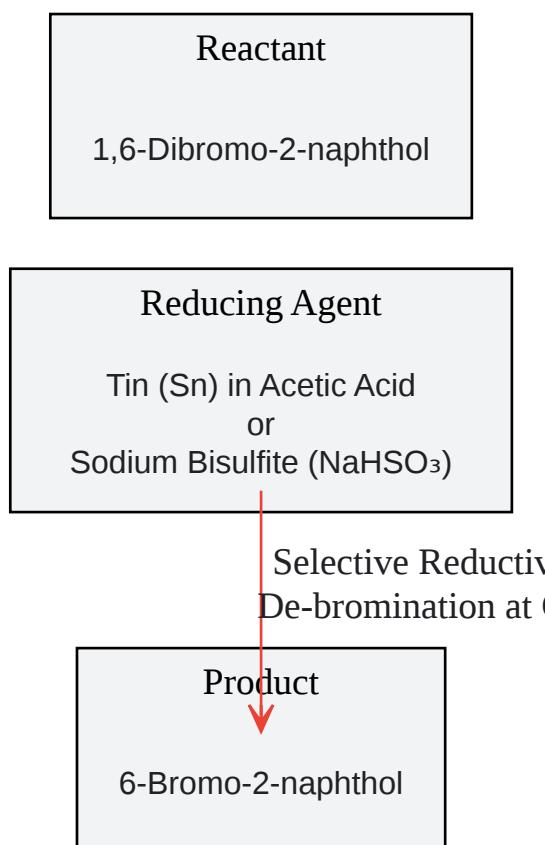
- ¹H NMR: The proton NMR spectrum provides distinct signals for the remaining aromatic protons, whose chemical shifts and coupling patterns confirm the substitution pattern.[12]
- ¹³C NMR: The carbon NMR spectrum shows the expected number of signals for the ten carbon atoms of the naphthalene ring, with carbons bonded to bromine exhibiting characteristic shifts.[13]

- Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (^{19}Br and ^{81}Br), with prominent peaks for the molecular ion $[\text{M}]^+$, $[\text{M}+2]^+$, and $[\text{M}+4]^+$.[\[7\]](#)
- IR Spectroscopy: The infrared spectrum will display a broad absorption band characteristic of the O-H stretch of the phenolic hydroxyl group and absorptions in the aromatic C-H and C=C stretching regions.[\[7\]](#)
- X-ray Crystallography: Studies on the methanol monosolvate of **1,6-dibromo-2-naphthol** confirm the molecule is nearly planar. The crystal structure is stabilized by O-H…O hydrogen bonds, π – π stacking interactions between naphthalene rings, and Br…Br halogen interactions.[\[8\]](#)

Chemical Reactivity: The Gateway to 6-Substituted Naphthols

The primary utility of **1,6-dibromo-2-naphthol** is its role as a precursor to 6-bromo-2-naphthol. This is achieved through the selective reduction (de-bromination) of the bromine atom at the 1-position.

Causality of Selective Reduction: The C1-Br bond is significantly more reactive than the C6-Br bond. This is due to steric hindrance from the adjacent hydroxyl group at C2, which weakens the C1-Br bond and makes it more susceptible to reductive cleavage. This differential reactivity is the cornerstone of its synthetic value.



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